molecular formula C8H4F3NS B1303463 4-(Trifluoromethylthio)benzonitrile CAS No. 332-26-3

4-(Trifluoromethylthio)benzonitrile

Cat. No. B1303463
CAS RN: 332-26-3
M. Wt: 203.19 g/mol
InChI Key: ONQNILXHGUBPPM-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .


Synthesis Analysis

4-(Trifluoromethylthio)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne . The molecules are linked together through one C-H…F bond and two C-H…N hydrogen bonds into sheets that are further crosslinked to form a dense two-dimensional network without pi…pi ring interactions .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethylthio)benzonitrile is C8H4F3NS . The aromatic ring is slightly deformed due to the two para-related electronegative groups .


Chemical Reactions Analysis

4-(Trifluoromethylthio)benzonitrile participates in nickel-catalyzed arylcyanation reaction of 4-octyne .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Trifluoromethylthio)benzonitrile is 203.19 g/mol . The exact mass is 203.00165479 g/mol . The topological polar surface area is 49.1 Ų .

Scientific Research Applications

Pharmaceutical Research

4-(Trifluoromethylthio)benzonitrile: is utilized in the pharmaceutical industry due to its trifluoromethylthio group, which is a common moiety in many drug molecules. This compound serves as a precursor in the synthesis of various drugs, including those with antifungal, antibacterial, and anticancer activities . Its role in the development of new therapeutic agents is crucial, especially in the design of molecules with improved pharmacokinetic properties.

Material Science

In material science, 4-(Trifluoromethylthio)benzonitrile is involved in the creation of advanced materials. Its incorporation into polymers can lead to materials with unique properties such as increased thermal stability and chemical resistance, making it valuable for high-performance applications .

Chemical Synthesis

This compound is a versatile intermediate in organic synthesis. It is used in various chemical reactions, including cross-coupling reactions, to synthesize complex molecules. Its presence in the synthesis of fluvoxamine, an antidepressant, highlights its importance in medicinal chemistry .

Agriculture

In the agricultural sector, 4-(Trifluoromethylthio)benzonitrile can be used to develop new pesticides and herbicides. The trifluoromethylthio group is known for its bioactivity, which can enhance the efficacy of agrochemicals .

Environmental Science

Environmental science research utilizes this compound to study the degradation of pollutants. Its unique chemical structure allows it to serve as a model compound in understanding the environmental fate of similar organofluorine compounds .

Biochemistry

In biochemistry, 4-(Trifluoromethylthio)benzonitrile is used to probe the structure and function of enzymes that interact with fluorinated substrates. This helps in elucidating the mechanisms of enzyme action and in the design of enzyme inhibitors .

Industrial Applications

Industrially, it finds applications in the development of dyes, resins, and other specialty chemicals. Its ability to introduce fluorinated groups into other molecules makes it a valuable tool in creating compounds with desired physical and chemical properties .

Safety and Handling Research

Research into the safe handling and storage of chemicals often includes 4-(Trifluoromethylthio)benzonitrile due to its industrial relevance. Studies focus on its stability, reactivity, and appropriate safety measures to prevent occupational hazards .

Safety and Hazards

When handling 4-(Trifluoromethylthio)benzonitrile, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQNILXHGUBPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381399
Record name 4-(Trifluoromethylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)benzonitrile

CAS RN

332-26-3
Record name 4-(Trifluoromethylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethylthio)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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